molecular formula C22H22N6O3 B611163 Futibatinib CAS No. 1448169-71-8

Futibatinib

Cat. No. B611163
CAS RN: 1448169-71-8
M. Wt: 418.457
InChI Key: KEIPNCCJPRMIAX-HNNXBMFYSA-N
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Description

Futibatinib, also known as TAS-120, is an oral, covalently binding, irreversible inhibitor of fibroblast growth factor receptor (FGFR)1-4 . It is used to treat intrahepatic cholangiocarcinoma (bile duct cancer within the liver) that has spread or cannot be removed by surgery . It is sold under the brand name Lytgobi .


Molecular Structure Analysis

Futibatinib selectively inhibits FGFR1–4 with IC 50 values of less than 4 nM . It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket . The binding site analysis revealed that Futibatinib covalently bound to the cysteine 491 highly flexible glycine-rich loop region of the FGFR2 adenosine triphosphate pocket .


Chemical Reactions Analysis

Futibatinib is a potent and selective covalent inhibitor of FGFR1–4 . It inhibited all four families of FGFRs in the single-digit nanomolar range and showed high selectivity for over 387 kinases .


Physical And Chemical Properties Analysis

The molecular formula of Futibatinib is C22H22N6O3 and its molecular weight is 418.45 .

Scientific Research Applications

Treatment of Advanced Solid Tumors

Futibatinib is being studied as a potential treatment for patients with advanced solid tumors . The purpose of the study is to evaluate the safety, tolerability, pharmacokinetic, pharmacodynamic, and anti-tumor activity of futibatinib in patients with advanced solid tumors with and without genomic FGF/FGFR abnormalities .

Treatment of Cholangiocarcinoma

Futibatinib is being investigated as a potential treatment for patients with cholangiocarcinoma, a type of cancer that forms in the bile ducts . The drug is being studied in patients who were previously treated with chemotherapy or other therapies .

Treatment of Urothelial Cancer

Another application of Futibatinib is in the treatment of urothelial cancer . This is a cancer that starts in the urothelial cells that line the inside of the bladder.

Treatment of Primary CNS Tumors

Futibatinib is also being studied for its potential in treating primary central nervous system (CNS) tumors . These are tumors that start in the brain or spinal cord.

Treatment of Breast Cancer

Breast cancer is another area where Futibatinib is being investigated as a potential treatment . The drug is being studied in patients who were previously treated with chemotherapy or other therapies .

Treatment of Gastric Cancer

Futibatinib is being studied as a potential treatment for gastric cancer . This is a disease in which malignant (cancer) cells form in the lining of the stomach.

Inhibition of FGFR1-4

Futibatinib is a novel irreversible FGFR 1–4 inhibitor that shows selective antitumor activity against FGFR-deregulated tumors . It selectively inhibited FGFR1–4 with IC 50 values of 1.4 to 3.7 nmol/L .

Treatment of FGFR-Deregulated Cancers

Futibatinib has potent antiproliferative activity in preclinical models with FGFR aberrations . Phase 2 studies are ongoing in patients with various FGFR-deregulated cancers .

Safety And Hazards

Users are advised to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation when handling Futibatinib .

Future Directions

Futibatinib stands out among FGFR inhibitors because of its covalent binding mechanism and low susceptibility to acquired resistance . Future directions for this agent include elucidating mechanisms of resistance and exploration of combination therapy approaches .

properties

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Futibatinib

CAS RN

1448169-71-8
Record name Futibatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448169718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Futibatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FUTIBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B93MGE4AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of futibatinib?

A1: Futibatinib is a highly selective, irreversible inhibitor of fibroblast growth factor receptors (FGFR) 1-4. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does futibatinib interact with its target?

A2: Unlike some other FGFR inhibitors, futibatinib binds covalently to the FGFR kinase domain. This covalent binding is attributed to the acrylamide warhead present in the futibatinib molecule, which forms a bond with a cysteine residue (C491) in the FGFR2 adenosine triphosphate (ATP) binding pocket. [, , , ]

Q3: What are the downstream consequences of futibatinib binding to FGFRs?

A3: Binding of futibatinib inhibits FGFR phosphorylation, effectively blocking downstream signaling pathways involved in cell growth and survival. [, , ] For instance, futibatinib has been shown to inhibit the phosphorylation of FGFR4 and downstream targets like ERK, AKT, mTOR, and S6 in various cancer cell lines. [, , ]

Q4: What makes futibatinib's interaction with FGFR different from other FGFR inhibitors?

A4: Futibatinib's irreversible, covalent binding mechanism distinguishes it from many other FGFR inhibitors that exhibit reversible binding. This characteristic contributes to futibatinib's sustained inhibition of FGFR and potentially lower susceptibility to acquired resistance. [, , ]

Q5: What is the molecular formula and weight of futibatinib?

A5: The molecular formula of futibatinib is C24H21N7O3, and its molecular weight is 455.47 g/mol. []

Q6: Is there spectroscopic data available for futibatinib?

A6: While the provided research doesn't delve into detailed spectroscopic characterization, mass spectrometry analyses have been used to identify futibatinib and its metabolites. For instance, mass-to-charge ratios (m/z) of 418.99 ⟶ 295.97 for futibatinib and 468.96 ⟶ 382.00 for its internal standard (derazantinib) were utilized in a UPLC-MS/MS method. []

Q7: What is known about the stability of futibatinib under different conditions?

A7: Research indicates that futibatinib remains stable under various experimental conditions, including different temperatures and storage durations. This stability has been confirmed through validated analytical methods like UPLC-MS/MS. []

Q8: Does futibatinib have any catalytic properties?

A8: As an enzyme inhibitor, futibatinib is not known to possess intrinsic catalytic properties. Its primary mode of action is to block the catalytic activity of FGFR kinases. [, ]

Q9: Have any computational studies been conducted on futibatinib?

A9: While the provided research does not explicitly mention computational modeling studies of futibatinib, it highlights that the compound was discovered through a structure-based drug design approach. [] This suggests the involvement of computational chemistry in optimizing the compound's structure for potent and selective FGFR inhibition.

Q10: How do structural modifications affect the activity of futibatinib?

A10: The research highlights the importance of the acrylamide warhead in futibatinib for its irreversible binding and increased potency compared to reversible FGFR inhibitors. [, , ] Modifications affecting this warhead would likely alter its binding kinetics and potentially reduce its efficacy.

Q11: What formulation strategies are employed to enhance futibatinib's stability and bioavailability?

A11: Futibatinib is administered orally, suggesting the use of formulation strategies to ensure its stability and efficient absorption in the gastrointestinal tract. [, , ] While specific details on its formulation are not provided, oral bioavailability is likely a key consideration during its development.

Q12: What is the primary route of futibatinib metabolism and elimination?

A12: Futibatinib is primarily metabolized in the liver, with O-desmethylation and glutathione conjugation being the major metabolic pathways. [] Elimination occurs mainly through fecal excretion, with negligible amounts of the parent drug found in urine. []

Q13: Does futibatinib interact with drug transporters or metabolizing enzymes?

A13: In vitro studies have shown that futibatinib is a substrate and inhibitor of P-glycoprotein (P-gp), a drug efflux transporter. [] Additionally, futibatinib demonstrates time-dependent inhibition of CYP3A, a major drug-metabolizing enzyme, in vitro. []

Q14: What is the significance of futibatinib's interaction with CYP3A and P-gp?

A14: These interactions suggest that co-administration with potent inhibitors or inducers of CYP3A and P-gp could alter futibatinib's exposure and potentially lead to drug interactions. []

Q15: What types of cancer cell lines are sensitive to futibatinib in vitro?

A16: Futibatinib has demonstrated potent growth inhibition in a variety of cancer cell lines harboring FGFR genomic aberrations, including those derived from gastric, lung, multiple myeloma, bladder, endometrial, and breast cancers. []

Q16: Has futibatinib shown efficacy in animal models of cancer?

A17: Yes, oral administration of futibatinib resulted in significant, dose-dependent tumor regression in various FGFR-driven human tumor xenograft models. [, , ] This antitumor effect correlated with sustained FGFR inhibition. []

Q17: What clinical trials have been conducted with futibatinib?

A17: Multiple clinical trials have been initiated to evaluate the safety and efficacy of futibatinib in patients with FGFR-aberrant tumors. These include:

  • Phase I/II trials in various solid tumors, including cholangiocarcinoma, gastric cancer, and urothelial cancer. [, , , , , , , , , ]
  • A pivotal phase II trial (FOENIX-CCA2) in previously treated patients with advanced intrahepatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements. [, , , ]
  • A phase II trial (FOENIX-MBC2) in metastatic breast cancer patients with FGFR1/2 amplifications. [, ]

Q18: What mechanisms of resistance to futibatinib have been identified?

A19: While futibatinib demonstrates efficacy against some FGFR2 resistance mutations commonly observed with other FGFR inhibitors, acquired resistance can still develop. [, ] Emerging research suggests several potential mechanisms, including:

  • Secondary mutations within the FGFR2 kinase domain, particularly the N550 and V565 residues. []
  • Activation of bypass signaling pathways, such as the MAPK pathway, through mutations in genes like BRAF, NRAS, and KRAS. []
  • Co-occurring alterations in other signaling pathways like RTK/RAS/PI3K and cell cycle pathways may contribute to primary resistance. []

Q19: What are the common adverse events associated with futibatinib in clinical trials?

A21: The most common adverse events observed in futibatinib clinical trials include hyperphosphatemia, nail disorders, hepatic transaminase elevations, stomatitis, palmar-plantar erythrodysesthesia syndrome, rash, retinal disorders, and cataract. [, , , ]

Q20: How is hyperphosphatemia, a common side effect of futibatinib, managed?

A22: Hyperphosphatemia associated with futibatinib is generally manageable with phosphate-lowering medications and dose adjustments. [, ]

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